1-(2-Nitrophenyl)-3-(propan-2-yl)urea

Description

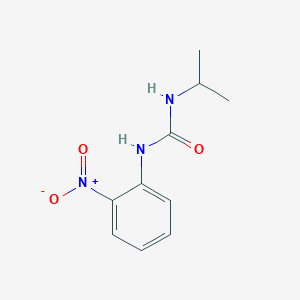

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(2)11-10(14)12-8-5-3-4-6-9(8)13(15)16/h3-7H,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONQUZHJQIGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 2 Nitrophenyl 3 Propan 2 Yl Urea

Historical and Contemporary Approaches to Urea (B33335) Synthesis Relevant to the Nitrophenyl Isopropyl Urea Framework

The synthesis of urea derivatives has a rich history, beginning with Friedrich Wöhler's landmark synthesis of urea itself in 1828, which is considered the dawn of organic chemistry. britannica.comureaknowhow.comwikipedia.orgscitepress.org Since then, a multitude of methods have been devised for creating substituted ureas. ureaknowhow.com

Traditional methods for synthesizing unsymmetrical ureas like 1-(2-Nitrophenyl)-3-(propan-2-yl)urea often involve multiple, distinct steps. The most classical approach relies on the use of phosgene or its safer equivalents, such as triphosgene. asianpubs.orgnih.govasianpubs.org In this pathway, a primary amine, in this case, 2-nitroaniline, is reacted with phosgene to form an isocyanate intermediate, 2-nitrophenyl isocyanate. wikipedia.org This highly reactive isocyanate is then treated with a second amine, isopropylamine, in a subsequent step to yield the final disubstituted urea product. asianpubs.orgwikipedia.org

Another well-established multistep strategy involves the formation of a carbamate intermediate. google.com An amine can be reacted with a chloroformate derivative, such as p-nitrophenyl chloroformate or bis(o-nitrophenyl) carbonate, to produce an activated carbamate. google.comnih.govnih.gov This stable intermediate, for instance, an o-nitrophenyl carbamate of 2-nitroaniline, can then be isolated and subsequently reacted with isopropylamine to form this compound through nucleophilic displacement. nih.govnih.gov This approach avoids the direct handling of highly toxic isocyanates. nih.gov

Rearrangement reactions also represent a conventional route. The Hofmann rearrangement, which converts a primary amide to a primary amine, proceeds through an isocyanate intermediate. nih.gov This intermediate can be trapped in situ with an amine to form a urea derivative. nih.govthieme-connect.comorganic-chemistry.org

| Strategy | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Amine 1, Phosgene (or equivalent), Amine 2 | Isocyanate | Widely applicable, high reactivity | Use of highly toxic phosgene/equivalents nih.govnih.gov |

| Carbamate Formation | Amine 1, Chloroformate/Carbonate, Amine 2 | Carbamate | Avoids isolation of isocyanates, uses milder reagents google.comnih.gov | Often requires two separate reaction steps |

| Hofmann Rearrangement | Primary Amide, Oxidant (e.g., PIDA), Amine | Isocyanate (in situ) | Avoids handling of isocyanates thieme-connect.comorganic-chemistry.org | Requires a primary amide precursor |

To improve efficiency and reduce waste, modern organic synthesis has increasingly focused on one-pot and simplified procedures. tandfonline.com Several such methods are applicable to the synthesis of the nitrophenyl isopropyl urea framework. One approach involves the in situ generation of an isocyanate from a Boc-protected amine, which can then react with another amine in the same reaction vessel. acs.org

Another convenient one-pot methodology utilizes reagents like chlorosulfonyl isocyanate (CSI). An amine can react with CSI, followed by in situ hydrolysis, to generate the urea derivative in a single pot with good yield. asianpubs.org Similarly, N,N′-Carbonyldiimidazole (CDI) is a widely used and safer substitute for phosgene that facilitates one-pot urea synthesis. nih.govorganic-chemistry.org The reaction of an amine with CDI forms an activated carbamoyl-imidazole intermediate, which readily reacts with a second amine to afford the urea.

Growing environmental concerns have spurred the development of catalyst-free and green synthetic routes. researchgate.net A significant advancement is the use of carbon dioxide (CO₂), a renewable and non-toxic C1 building block, as a phosgene replacement. organic-chemistry.orgresearchgate.net Metal-free methods have been developed that allow for the synthesis of urea derivatives from amines and CO₂ at atmospheric pressure and room temperature. organic-chemistry.org

Other innovative catalyst- and solvent-free approaches have been reported. For example, the reaction of catechol carbonate with primary amines proceeds rapidly at room temperature to form a 2-hydroxyphenylcarbamate intermediate, which is then converted to the disubstituted urea by reaction with a second amine. acs.org This method is highly efficient, with catechol being easily recoverable for recycling. acs.org Furthermore, isocyanate-free melt polycondensation of urea with various diamines has been developed, highlighting a move away from hazardous reagents. digitellinc.com Electrocatalytic methods are also emerging as a sustainable pathway, enabling urea synthesis from sources like nitrate and CO₂ under ambient conditions, thereby avoiding the high energy consumption of traditional processes. springernature.comsrmap.edu.in

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound fundamentally relies on the coupling of two key precursors: 2-nitroaniline and an isopropylamine equivalent. The specific nature of the precursors and the intermediate transformations they undergo are dictated by the chosen synthetic route.

From Isocyanates: The most direct precursors are 2-nitrophenyl isocyanate and isopropylamine . The isocyanate is typically generated from 2-nitroaniline via phosgenation. wikipedia.org

From Carbamates: Precursors include 2-nitroaniline , a carbonate-based activating agent like bis(o-nitrophenyl) carbonate , and isopropylamine . The key intermediate transformation is the formation of an activated carbamate, such as N-(2-nitrophenyl)-o-nitrophenyl carbamate , which is then converted to the final urea upon reaction with isopropylamine. nih.govnih.gov

From Amides (Hofmann Rearrangement): The precursors would be 2-nitrobenzamide and isopropylamine . The critical transformation is the PIDA-induced rearrangement of 2-nitrobenzamide to the 2-nitrophenyl isocyanate intermediate in situ, which is immediately trapped by isopropylamine. organic-chemistry.org

From Direct Carbonylation Equivalents: The precursors are simply 2-nitroaniline and isopropylamine , which react with a carbonyl source like CDI or CO₂. The intermediate is a transient activated species, such as a carbamoyl-imidazole derivative. nih.govorganic-chemistry.org

| Synthetic Route | Primary Precursors | Key Intermediate |

|---|---|---|

| Phosgenation Route | 2-Nitroaniline, Isopropylamine, Phosgene | 2-Nitrophenyl isocyanate |

| Carbamate Route | 2-Nitroaniline, Isopropylamine, Bis(o-nitrophenyl) carbonate | N-(2-Nitrophenyl)-o-nitrophenyl carbamate |

| Hofmann Rearrangement | 2-Nitrobenzamide, Isopropylamine | 2-Nitrophenyl isocyanate (in situ) |

| CDI Route | 2-Nitroaniline, Isopropylamine, N,N′-Carbonyldiimidazole | N-(2-Nitrophenyl)-1H-imidazole-1-carboxamide |

Optimization of Synthetic Protocols for this compound Analogs

The optimization of synthetic protocols for urea analogs is crucial for maximizing yield, minimizing reaction times, and ensuring high purity. While specific optimization data for this compound is not extensively documented, general principles can be applied from studies on similar N,N'-disubstituted ureas.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines, calcium oxide (CaO) was identified as an excellent solid base catalyst, superior to others like MgO or hydrotalcite. scispace.com The reaction conditions were optimized for temperature and time, demonstrating that a high yield could be achieved under mild conditions without requiring an excess of the amine, which is economically favorable. scispace.com

The presence of the electron-withdrawing nitro group on the phenyl ring in the target compound increases the acidity of the N-H proton of 2-nitroaniline but decreases its nucleophilicity. This can affect reaction rates and may require adjustments to the protocol, such as using a stronger base or a more reactive electrophilic partner. In syntheses involving hypervalent iodine reagents, such as the Hofmann rearrangement, the use of 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to enhance the reactivity, facilitating the conversion of amides bearing electron-withdrawing groups. thieme-connect.comorganic-chemistry.org

Derivatization Strategies of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. The most prominent functional group for derivatization is the nitro group on the phenyl ring.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. google.com Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed. The resulting 1-(2-aminophenyl)-3-(propan-2-yl)urea (B1517098) is a versatile intermediate.

Reactions of the Resulting Amino Group: The newly formed amino group can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form additional urea or thiourea moieties.

Modification of the Urea Moiety: While the N-H protons of the urea can be deprotonated with a strong base, selective alkylation or acylation can be challenging due to the presence of two N-H bonds with different acidities. The N-H proton adjacent to the nitrophenyl group is generally more acidic.

Functionalization of the Isopropyl Group: Direct functionalization of the isopropyl group is less straightforward and would likely require more complex, multi-step synthetic sequences.

Interactive Data Table: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Nitro Group Reduction | H2, Pd/C, Ethanol or SnCl2, HCl | Amino (-NH2) |

| Acylation (of amino group) | Acyl chloride, Base (e.g., Pyridine) | Amide (-NHCOR) |

| Sulfonylation (of amino group) | Sulfonyl chloride, Base | Sulfonamide (-NHSO2R) |

| Diazotization/Sandmeyer | 1. NaNO2, HCl, 0-5 °C; 2. CuX (X=Cl, Br, CN) | Halogen (-Cl, -Br), Nitrile (-CN) |

| N-Alkylation (of amino group) | Alkyl halide, Base | Secondary/Tertiary Amine |

| Urea Formation (of amino group) | Isocyanate (R-NCO) | Disubstituted Urea |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Nitrophenyl 3 Propan 2 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of the atoms.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the 2-nitrophenyl group and the propan-2-yl moiety, as well as the N-H protons of the urea (B33335) linkage.

The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded. The protons of the isopropyl group would appear as a doublet for the six equivalent methyl protons and a multiplet (likely a septet) for the single methine proton, a characteristic pattern for this group. The two N-H protons would appear as distinct signals, potentially broadened due to quadrupole effects and chemical exchange. Their chemical shifts would be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH(CH₃)₂ | 3.8 - 4.2 | Multiplet (septet) | ~6-7 |

| CH(CH ₃)₂ | 1.1 - 1.3 | Doublet | ~6-7 |

| Aromatic H | 7.0 - 8.2 | Multiplets | N/A |

| NH (isopropyl) | 5.5 - 6.5 | Doublet | ~7-8 |

| NH (phenyl) | 8.5 - 9.5 | Singlet (broad) | N/A |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Six distinct signals would be expected in the aromatic region, corresponding to the carbon atoms of the nitrophenyl ring. The presence of the electron-withdrawing nitro group would significantly influence their chemical shifts. The urea carbonyl carbon would appear as a single resonance in the downfield region, typically around 155-160 ppm. The isopropyl group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 153 - 158 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-NH | 135 - 140 |

| Aromatic C-H | 115 - 135 |

| C H(CH₃)₂ | 42 - 47 |

| CH(C H₃)₂ | 21 - 24 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connection between the methine and methyl protons of the isopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration is a strong and characteristic band expected around 1630-1680 cm⁻¹. The N-H bending (amide II) vibration would likely be observed near 1550-1620 cm⁻¹. The nitro group would exhibit two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1620 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Note: Predicted values are based on characteristic group frequencies and can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group would be expected to produce a strong Raman band. The aromatic ring vibrations would also be prominent. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. The C-N stretching vibrations of the urea and the C-C stretching of the isopropyl group would also be observable.

Due to the lack of specific experimental data in the searched literature, a detailed table of Raman shifts is not provided. However, the technique would be a valuable tool for the complete structural characterization of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition.

The predicted monoisotopic mass for this compound (C₁₀H₁₃N₃O₃) is 223.09569 Da. researchgate.net Experimental analysis via electrospray ionization (ESI) would be expected to show a prominent pseudomolecular ion, [M+H]⁺, at m/z 224.10297. researchgate.net Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. researchgate.net

The fragmentation of ureas in mass spectrometry is influenced by the substituents on the nitrogen atoms. For this compound, the fragmentation pattern would likely involve characteristic cleavages of the urea backbone and the substituent groups. Common fragmentation pathways for phenylureas include cleavage of the N-C bond of the urea moiety and reactions involving the nitro group, such as the loss of NO or NO₂. The isopropyl group can also undergo fragmentation, leading to the loss of a propyl radical or propene. A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to definitively assign the structure of the fragment ions.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 224.10297 |

| [M+Na]⁺ | 246.08491 |

| [M+K]⁺ | 262.05885 |

| [M-H]⁻ | 222.08841 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the nitrophenyl group and the urea moiety.

Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For instance, 4-nitrophenol (B140041) shows an absorption maximum around 317 nm, which shifts to approximately 400 nm for the corresponding nitrophenolate ion. researchgate.netresearchgate.net The absorption is attributed to π → π* transitions within the benzene ring, which are influenced by the electron-withdrawing nitro group, and n → π* transitions associated with the nitro group itself.

The urea functionality also contributes to the UV spectrum, although its absorptions are generally weaker and occur at shorter wavelengths, typically below 250 nm. nih.govnist.gov For this compound, the spectrum would likely show a combination of these absorptions. The intense π → π* transitions of the nitrophenyl ring are expected to be the most prominent features. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic ring.

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| Nitrophenyl | π → π | ~300-400 |

| Nitrophenyl | n → π | Shorter wavelength, often a shoulder |

| Urea | n → σ* | < 250 |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

The molecular conformation of diaryl ureas is often characterized by a twisted arrangement of the phenyl rings relative to the plane of the urea group. acs.org This is a result of steric hindrance and the optimization of intermolecular interactions.

A defining feature of the crystal structures of ureas is their extensive hydrogen-bonding networks. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. In many N,N'-disubstituted ureas, a common and robust supramolecular synthon is the "urea tape" or α-network, where molecules are linked by N-H···O=C hydrogen bonds into one-dimensional chains. researchgate.netacs.org

In nitrophenyl ureas, the nitro group introduces additional hydrogen bond acceptors, leading to competition between different hydrogen bonding motifs. The N-H donors of the urea can form hydrogen bonds with the nitro group's oxygen atoms, sometimes disrupting the typical urea tape structure. acs.org The interplay between N-H···O(carbonyl) and N-H···O(nitro) hydrogen bonds, along with other weak interactions like C-H···O and π-π stacking, dictates the final crystal packing. researchgate.netacs.org The specific arrangement will depend on a delicate balance of these interactions, as well as the steric influence of the isopropyl group.

| Interaction Type | Description |

|---|---|

| N-H···O=C | Forms the primary "urea tape" motif. |

| N-H···O(nitro) | Competes with the urea tape formation. |

| C-H···O | Weak hydrogen bonds that contribute to crystal packing. |

| π-π Stacking | Interactions between aromatic rings. |

Theoretical and Computational Investigations of 1 2 Nitrophenyl 3 Propan 2 Yl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, DFT calculations would typically be employed to determine its most stable three-dimensional shape and to understand its electronic characteristics. These calculations are fundamental for predicting the compound's behavior and reactivity.

Energetic and Conformational Analysis

A thorough energetic and conformational analysis for this compound would involve mapping its potential energy surface to identify all possible stable conformations (isomers) and the transition states that connect them. This analysis would reveal the most stable geometric arrangement of the atoms in the molecule, which is crucial for understanding its interactions with other molecules. While general principles suggest that the planar phenyl ring and the urea (B33335) group would be key structural features, specific dihedral angles and bond lengths for this compound have not been computationally determined and published.

Vibrational Frequency Predictions and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For this compound, a vibrational analysis would help to assign specific molecular vibrations to the observed spectral bands. Studies on similar urea derivatives have utilized DFT for this purpose, often finding good agreement between calculated and experimental frequencies after applying appropriate scaling factors. researchgate.netresearchgate.net However, no such specific study or data table of predicted vibrational frequencies for this compound is currently available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. In related nitroaromatic compounds, the HOMO is often located on the phenyl ring and the urea moiety, while the LUMO is frequently centered on the electron-withdrawing nitro group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| (This table is for illustrative purposes only; no specific data has been found in the literature.) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the nitro and urea groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the urea's N-H groups, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier orbitals, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a molecule with a small HOMO-LUMO gap is "soft" and more reactive. Without the specific HOMO and LUMO energy values for this compound, its chemical hardness and softness cannot be calculated.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| (This table is for illustrative purposes only; no specific data has been found in the literature.) |

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity, quantifying the ability of a molecule to accept or donate electrons, respectively. These properties can be calculated using conceptual Density Functional Theory (DFT), which provides a framework to understand chemical reactivity through various descriptors.

For this compound, the electrophilicity and nucleophilicity are expected to be significantly influenced by its constituent functional groups. The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density on the phenyl ring, particularly at the ortho and para positions. This effect would render the aromatic ring and the molecule as a whole more electrophilic. Conversely, the urea moiety -NH-C(=O)-NH-\ and the propan-2-yl group are generally electron-donating, which would enhance the nucleophilicity of the urea nitrogen atoms.

The global electrophilicity index (ω) and nucleophilicity index (N) are parameters that can be calculated to quantify these characteristics. A higher ω value indicates a stronger electrophile, while a higher N value suggests a better nucleophile. For instance, studies on other organic molecules have categorized them based on these indices, where a nucleophilicity value (N) greater than 3.0 eV indicates a strong nucleophile, while values between 2.0 and 3.0 eV suggest a moderate nucleophile. figshare.com

The interplay between the electron-withdrawing nitro group and the electron-donating urea and alkyl substituents would create distinct reactive sites within the molecule. The nitrogen and oxygen atoms of the urea and nitro groups would be the primary sites for nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Reactivity Indices for this compound

| Index | Predicted Value Range | Implication |

| Global Electrophilicity (ω) | > 1.5 eV | Moderate to strong electrophile |

| Global Nucleophilicity (N) | < 3.0 eV | Moderate nucleophile |

Note: The values in this table are hypothetical and based on general principles of organic chemistry and data from related compounds. Specific DFT calculations would be required for precise quantification.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and aggregation properties of molecules. NCI analysis, based on the electron density (ρ) and its reduced density gradient (s), is a powerful computational tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. figshare.comresearchgate.net

In this compound, several types of non-covalent interactions are expected to be present. The most significant of these are the hydrogen bonds formed by the N-H groups of the urea moiety, which can act as hydrogen bond donors. The oxygen atoms of the carbonyl group (C=O) and the nitro group (-NO₂) are potential hydrogen bond acceptors.

Studies on related N-aryl-N'-nitrophenyl ureas have shown a competition between the formation of a robust "urea tape" structure, where N-H---O=C hydrogen bonds dominate, and interactions involving the nitro group (N-H---O₂N). figshare.comfigshare.comacs.orgresearchgate.net The conformation of the molecule, particularly the torsion angle between the phenyl ring and the urea plane, significantly influences which hydrogen bonding motif is favored. figshare.comacs.org

NCI plots would visualize these interactions as isosurfaces between the interacting atoms. These surfaces are typically color-coded to indicate the nature and strength of the interaction:

Blue: Strong, attractive interactions (e.g., strong hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Repulsive interactions (e.g., steric clashes).

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent. rsc.orgresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations, their relative stabilities, and the transitions between them.

For this compound, MD simulations would be instrumental in understanding its flexibility. Key degrees of freedom include the rotation around the N-C(aryl) and N-C(isopropyl) bonds, as well as the rotation of the nitro group. Conformational analysis of similar urea derivatives has revealed the existence of multiple low-energy conformations, often designated as syn and anti or cis and trans, depending on the orientation of the substituents relative to the urea backbone. researchgate.netnih.gov

The solvent environment is expected to have a significant impact on the conformational preferences of the molecule. In polar solvents, conformations that expose the polar urea and nitro groups to the solvent would be favored, allowing for strong solute-solvent hydrogen bonding. uni.lubioorganic-chemistry.com In nonpolar solvents, intramolecular hydrogen bonds and conformations that minimize the exposed polar surface area might be more stable. MD simulations can explicitly model these solvent effects, providing a more realistic representation of the molecule's behavior in solution.

By analyzing the trajectories from MD simulations, one can construct a free energy landscape, which maps the conformational space of the molecule and identifies the most stable and metastable states. This information is crucial for understanding how the molecule's shape and flexibility relate to its function.

Potential Energy Surface (PES) Scanning for Reaction Pathways and Stability

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. acs.org By systematically changing these coordinates and optimizing the rest of the molecular geometry, a PES scan can identify energy minima, corresponding to stable isomers or conformers, and transition states, which are the energy barriers between these minima. researchgate.netnih.gov

For this compound, PES scanning would be particularly useful for several purposes:

Conformational Stability: By scanning the dihedral angles associated with the rotation around the N-C bonds, the relative energies of different conformers can be determined, and the rotational barriers can be calculated. researchgate.net This provides a quantitative measure of the molecule's conformational flexibility.

Reaction Pathways: PES scanning can be used to map out the energy profile of a chemical reaction. For example, the decomposition pathway of the urea derivative could be investigated by scanning the C-N bond lengths. nih.gov The results of such a scan would reveal the activation energy required for the reaction to occur, providing insights into the molecule's thermal stability. rsc.org

Proton Transfer: The possibility of intramolecular proton transfer, for instance from a urea nitrogen to a nitro oxygen, could be explored by scanning the relevant N-H bond length and H---O distance. The resulting energy profile would indicate the feasibility of such a process.

The exploration of the PES is fundamental to understanding chemical reactivity and stability. researchgate.netnih.gov For this compound, these scans would provide a detailed picture of its energetic landscape, governing its structural preferences and potential chemical transformations.

Chemical Reactivity, Transformation Mechanisms, and Catalytic Aspects of 1 2 Nitrophenyl 3 Propan 2 Yl Urea

Hydrolysis and Degradation Pathways of Substituted Ureas

Substituted ureas, a class to which 1-(2-nitrophenyl)-3-(propan-2-yl)urea belongs, are susceptible to hydrolysis, a process that cleaves the urea (B33335) linkage to yield amines and carbamic acids, which subsequently decompose to carbon dioxide and another equivalent of amine. The rate and mechanism of this degradation are highly dependent on factors such as pH, temperature, and the nature of the substituents on the urea nitrogen atoms.

Generally, the hydrolysis of ureas can proceed through either acid-catalyzed or base-catalyzed pathways. In aqueous solutions, urea can decompose to a cyanate (B1221674) ion and an ammonium (B1175870) ion. uu.nl The formed cyanate ion can then further decompose to carbon dioxide. uu.nl The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to influence the electron density on the urea carbonyl group, thereby affecting its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.

The degradation of phenylurea herbicides, which share structural similarities with the target compound, has been studied extensively. These studies provide a framework for understanding the potential degradation pathways. For instance, the degradation can be initiated by microbial action or abiotic processes like hydrolysis and photolysis.

Photochemical Reactivity of Nitrophenyl Moieties

The 2-nitrophenyl group in this compound is a well-known photoactive moiety. Upon irradiation with UV light, 2-nitrobenzyl compounds can undergo intramolecular hydrogen abstraction from a benzylic position by the excited nitro group. rsc.org This leads to the formation of an aci-nitro intermediate, which can then undergo a series of transformations to yield a 2-nitroso derivative. rsc.orgacs.orgrsc.org

The general mechanism for the photoreaction of 2-nitrobenzyl compounds involves an intramolecular 1,5-hydrogen shift, which produces aci-nitro protomers as the initial photoproducts. rsc.org These intermediates can then follow different reaction pathways depending on the solvent and other reaction conditions. rsc.orgrsc.org For example, in aqueous solutions, cyclization to form benzisoxazolidine intermediates can occur, while in aprotic solvents, proton transfer to form hydrated nitroso compounds may be the dominant pathway. rsc.orgrsc.org

In the case of this compound, the hydrogen atoms on the urea nitrogens could potentially be involved in such photochemical processes. The photochemical reactivity of 4-(2-nitrophenyl)-1,4-dihydropyridines has shown that the 2-nitrophenyl group can act as an electron acceptor, leading to intramolecular electron and proton transfer processes. nih.gov This suggests that the photochemistry of this compound could be complex, potentially leading to a variety of photoproducts.

| Photochemical Transformation of 2-Nitrophenyl Compounds | |

| Initial Step | Intramolecular hydrogen abstraction by the excited nitro group. rsc.org |

| Key Intermediate | aci-Nitro species. rsc.orgacs.orgrsc.org |

| Final Products (general) | 2-Nitroso derivatives. rsc.orgacs.orgrsc.org |

| Influencing Factors | Solvent, pH, and substituents on the aromatic ring. acs.orgrsc.org |

Role of this compound as a Ligand or Reagent in Chemical Transformations

The urea functionality possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it a versatile moiety for forming supramolecular assemblies and acting as a ligand in coordination chemistry. researchgate.net Urea and its derivatives typically coordinate to metal ions as monodentate ligands through the oxygen atom. primescholars.com The specific mode of coordination can, however, depend on the metal ion and the other ligands present. For example, with some metals like palladium(II), coordination can occur through a nitrogen atom. primescholars.com

The presence of the 2-nitrophenyl group can influence the coordinating ability of the urea. The electron-withdrawing nature of the nitro group can affect the electron density on the urea's donor atoms. Furthermore, the nitro group itself can potentially participate in coordination.

While there is no specific literature detailing this compound as a ligand, related urea derivatives have been shown to form stable complexes with various metal ions. researchgate.net For instance, N,N'-diethylurea has been used to synthesize octahedral complexes with Co(II), Ni(II), and Zn(II). researchgate.net The ability of urea-based ligands to bind to metal ions has been exploited in various applications, including catalysis. researchgate.net

Investigation of Acid-Base Properties and Their Influence on Reactivity

Urea is a very weak base, with a pKb close to 14, making it essentially neutral in aqueous solution. quora.com The acidity of the N-H protons in urea is also very low. However, the introduction of an electron-withdrawing group like the 2-nitrophenyl substituent is expected to increase the acidity of the N-H protons of the urea moiety in this compound. This is due to the inductive effect and resonance stabilization of the resulting conjugate base.

The increased acidity of the N-H protons can have a significant impact on the reactivity of the molecule. For instance, it can facilitate deprotonation to form a ureate anion, which can then act as a nucleophile or a ligand in catalytic cycles. The acid-base properties are also crucial in understanding its behavior in different solvent systems and its potential to participate in acid- or base-catalyzed reactions.

Cyclization and Rearrangement Reactions Involving the Urea Framework

The ortho-positioning of the nitro group relative to the urea substituent on the phenyl ring in this compound opens up possibilities for intramolecular cyclization reactions. A common reaction for such systems is reductive cyclization. Upon reduction of the nitro group to an amino group, the resulting 1-(2-aminophenyl)-3-(propan-2-yl)urea (B1517098) can undergo intramolecular cyclization to form a benzimidazolone derivative. This type of reaction is a well-established method for the synthesis of this important heterocyclic scaffold. The reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation or chemical reductants like tin(II) chloride.

Furthermore, dearomative cyclization reactions of 2-nitrobenzofurans have been reported, showcasing the reactivity of the 2-nitroaryl moiety in forming complex polycyclic structures. researchgate.net While not directly involving a urea, these reactions highlight the potential for the 2-nitrophenyl group to participate in cycloaddition reactions.

Rearrangement reactions involving the urea framework are also known. For example, the Hofmann rearrangement of primary amides, which proceeds through an isocyanate intermediate, is a classic transformation. thieme-connect.com While not a direct rearrangement of the urea itself, this highlights the types of transformations that can be related to urea synthesis and reactivity.

| Potential Cyclization and Rearrangement Reactions | |

| Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization to form benzimidazolones. |

| Dearomative Cyclization | Potential for the 2-nitrophenyl group to participate in cycloaddition reactions. researchgate.net |

| Hofmann-type Rearrangement | Related to the synthesis of ureas from amides via isocyanate intermediates. thieme-connect.com |

Supramolecular Chemistry and Self Assembly of 1 2 Nitrophenyl 3 Propan 2 Yl Urea

Hydrogen Bonding Networks in Crystalline and Solution States

No crystal structure data for 1-(2-Nitrophenyl)-3-(propan-2-yl)urea has been reported in the Cambridge Structural Database or other crystallographic resources. For related N-aryl-N'-alkyl ureas, X-ray crystallography typically reveals extensive intermolecular hydrogen bonding. The most common motif is the "urea tape" or α-network, where molecules are linked by N-H···O=C hydrogen bonds into infinite one-dimensional chains.

In the case of this compound, a key point of investigation would be the potential for intramolecular hydrogen bonding between the N-H proton adjacent to the nitrophenyl ring and one of the oxygen atoms of the ortho-nitro group. This would form a six-membered ring, a stable conformation that could compete with and potentially inhibit the formation of the intermolecular urea (B33335) tape motif. Spectroscopic studies in solution (e.g., using NMR or IR spectroscopy) would be necessary to determine the predominant conformational isomers and the extent of intra- vs. intermolecular hydrogen bonding in various solvents.

Self-Assembly Processes and Aggregate Formation

The self-assembly of urea derivatives is driven by the formation of cooperative hydrogen bonds. In non-polar solvents, many ureas form well-defined aggregates. The specific nature of these aggregates (e.g., dimers, oligomers, or long polymeric chains) depends on the substituents.

For this compound, the interplay between the potential for intramolecular hydrogen bonding and the steric hindrance from the isopropyl group would be critical. If intramolecular bonding dominates, self-assembly into large aggregates might be suppressed. Conversely, if intermolecular N-H···O bonds do form, they could lead to the creation of one-dimensional stacks or more complex three-dimensional networks. Techniques such as concentration-dependent NMR, vapor pressure osmometry, and atomic force microscopy would be required to characterize the formation and morphology of any aggregates.

Host-Guest Chemistry with this compound Derivatives

Urea derivatives can act as hosts for neutral guest molecules, typically through hydrogen bonding. There are no published studies on the host-guest chemistry of this compound or its derivatives. To function as an effective host, the molecule would likely need to be incorporated into a larger, pre-organized structure, such as a macrocycle or a molecular cleft. Such constructs could create a binding pocket where the urea N-H groups are positioned to interact with a complementary guest molecule.

Anion Recognition and Binding Studies

The electron-withdrawing nitro group in this compound is expected to make the urea N-H protons more acidic and thus better hydrogen bond donors for anion recognition. Many nitrophenyl urea-based receptors have been shown to bind and sense anions like fluoride, chloride, and acetate.

Binding events are typically studied using techniques like ¹H NMR, UV-vis, and fluorescence spectroscopy. In ¹H NMR titration experiments, the addition of an anion to a solution of the receptor often causes a downfield shift of the urea N-H proton signals, indicating the formation of a hydrogen-bonded complex. For a chromophoric receptor like a nitrophenyl urea, anion binding can also lead to a color change, allowing for colorimetric sensing. The binding affinity and selectivity for different anions would depend on the geometry of the binding pocket and the basicity of the anion. However, no such binding studies have been reported for this compound.

Development of Supramolecular Gels and Soft Materials Based on Urea Scaffolds

Many simple urea derivatives are effective low-molecular-weight gelators (LMWGs), capable of immobilizing solvents at low concentrations. Gelation occurs when the urea molecules self-assemble into a three-dimensional network that entraps the solvent. This self-assembly is typically driven by hydrogen bonding and sometimes supplemented by other interactions like π-π stacking.

Whether this compound can act as a gelator is an open question that would require experimental screening in a range of solvents. Its potential for intramolecular hydrogen bonding might hinder the formation of the extended fibrous networks necessary for gelation. If it were to form gels, the properties of these soft materials would be influenced by the specific molecular packing and the strength of the intermolecular interactions.

Advanced Applications in Chemical and Material Sciences Excluding Clinical/safety

Utilization as a Component in Polymer Synthesis

The urea (B33335) functional group is a versatile building block in polymer chemistry, primarily due to its ability to form strong, directional hydrogen bonds. These interactions can be harnessed to create well-ordered, supramolecular polymer networks. Urea derivatives are foundational in the production of materials like urea-formaldehyde resins, which have historical significance in plastics and adhesives. iaea.orgrjpbcs.com

In the context of advanced polymers, 1-(2-Nitrophenyl)-3-(propan-2-yl)urea could serve as a crucial monomer or cross-linking agent. The two N-H groups on the urea core can act as hydrogen-bond donors, while the carbonyl oxygen is a strong hydrogen-bond acceptor. This allows for the formation of predictable, self-assembling structures within a polymer matrix, influencing properties such as thermal stability, mechanical strength, and phase behavior. For instance, polysiloxane copolymers incorporating urea fragments have been synthesized to create soft materials suitable for applications like 3D printing by fused deposition modeling (FDM). researchgate.net The integration of the nitrophenyl group from this compound into a polymer backbone could also introduce specific electronic or optical properties, while the isopropyl group would enhance solubility in organic solvents and influence the packing of polymer chains.

Potential in Sensor and Chemosensor Development

The development of sensors and chemosensors relies on the principle of molecular recognition, where a host molecule selectively binds to a target analyte, producing a measurable signal. The urea moiety is an excellent functional group for this purpose because its N-H protons are sufficiently acidic to act as effective hydrogen-bond donors for anionic species. This capability is central to the design of anion receptors. mdpi.com

In this compound, the urea group can serve as the primary binding site. The presence of the electron-withdrawing 2-nitrophenyl group enhances the acidity of the adjacent N-H proton, making it a more effective hydrogen-bond donor and thus potentially increasing the binding affinity and selectivity for certain anions. Upon binding an analyte, a change in the electronic environment of the nitrophenyl group could lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). While many urea-based bioactive compounds are known for their interactions with biological receptors through hydrogen bonding mdpi.comnih.gov, this same principle is directly applicable to the design of synthetic chemosensors for environmental or industrial monitoring.

Role in Coordination Chemistry and Metal Complex Formation

Urea and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. rjpbcs.comprimescholars.com The primary coordination site is typically the carbonyl oxygen atom, which uses its lone pair electrons to bind to the metal center. primescholars.com This interaction is common for transition metals like iron(III), zinc(II), and copper(II). iaea.orgprimescholars.com In some cases, particularly with metals like palladium(II), coordination can occur through one of the nitrogen atoms. iaea.orgprimescholars.com

The structure of this compound offers multiple potential coordination sites: the urea carbonyl oxygen, the urea nitrogen atoms, and the oxygen atoms of the nitro group. This multi-dentate character could allow for the formation of various complex structures, including mononuclear complexes or polynuclear bridged assemblies. The specific mode of coordination would depend on the metal ion, the solvent system, and the reaction conditions. primescholars.com The resulting metal complexes could exhibit interesting magnetic, electronic, or catalytic properties, making them relevant for materials science and catalysis.

| Metal Ion | Typical Coordination Mode | Example Complex Formula | Reference |

|---|---|---|---|

| Copper(II) | Oxygen (from C=O) or Nitrogen (from N-H) | [CuCl₂(LH₂)₂] (where LH₂ is N,N'-bis(2-pyridyl)urea) | mdpi.com |

| Iron(III) | Oxygen (from C=O) | FeCl₂·6U·3H₂O (where U is urea) | primescholars.com |

| Cobalt(II) | Oxygen (from C=O) | Co(NO₃)₂·6U (where U is urea) | primescholars.com |

| Manganese(II) | Oxygen (from C=O) | MnCl₂·3U·3H₂O (where U is urea) | primescholars.com |

| Zinc(II) | Oxygen (from C=O) | Zn(CON₂H₄)₄₂·2H₂O | rjpbcs.com |

| Palladium(II) | Nitrogen (from N-H) | Pd(II) complexes with N-pyridyl ureas | iaea.org |

Exploration in Optoelectronic Materials

The field of optoelectronics involves materials that interact with light, and organic molecules with extensive π-conjugated systems are key components. The nitrophenyl group in this compound is an important chromophore. Aromatic nitro compounds are known for their distinct electronic and optical properties, including their use in dyes. nih.gov The nitro group is strongly electron-withdrawing, which creates a significant dipole moment and can lead to charge-transfer characteristics within the molecule.

This charge-transfer nature is fundamental to nonlinear optical (NLO) materials. When incorporated into a larger conjugated system or an ordered crystalline lattice, molecules like this compound could contribute to materials with a high NLO response. Furthermore, the electronic properties conferred by the nitrophenyl urea structure could be exploited in the development of organic semiconductors or as components in organic light-emitting diodes (OLEDs), where tuning the energy levels of the molecular orbitals is critical for efficient device performance.

Applications in Crystal Engineering and Polymorphism Studies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. N,N'-disubstituted ureas are exemplary molecules in this field because they reliably form robust one-dimensional hydrogen-bonded chains known as the "urea tape" or α-network. researchgate.net This tape is constructed from R²₂(8) graph set motifs, where the N-H groups of one molecule bond to the carbonyl oxygen of the next.

However, the presence of other competing hydrogen-bond acceptors, such as the nitro group in this compound, can disrupt or modify this standard packing. researchgate.net Studies on related N-aryl-N'-nitrophenyl ureas show that the nitro group's oxygen atoms can compete with the urea carbonyl oxygen for N-H donors, leading to alternative hydrogen-bond synthons and resulting in different crystal packing arrangements, a phenomenon known as polymorphism. researchgate.net The interplay between the strong urea···urea N-H···O=C bonds and weaker interactions like C-H···O and C-H···N dictates the final supramolecular architecture. researchgate.net Understanding and controlling these interactions allows for the rational design of crystals with specific physical properties, such as solubility, melting point, and mechanical behavior, which is crucial in materials science.

| Interaction Type | Description | Structural Implication | Reference |

|---|---|---|---|

| N–H···O=C | Strong hydrogen bond between urea N-H donor and urea carbonyl acceptor. | Forms the primary "urea tape" or α-network structure. | researchgate.net |

| N–H···O(nitro) | Hydrogen bond between urea N-H donor and nitro group oxygen acceptor. | Competes with the urea tape synthon, can lead to polymorphism. | researchgate.net |

| C–H···O | Weaker hydrogen bond involving aromatic or aliphatic C-H donors and oxygen acceptors (carbonyl or nitro). | Stabilizes and directs the three-dimensional packing of molecules. | researchgate.net |

| π–π Stacking | Interaction between the electron clouds of aromatic rings. | Contributes to the overall crystal packing, especially in nearly coplanar molecules. | nih.gov |

Bioorganic and Mechanistic Biological Studies of 1 2 Nitrophenyl 3 Propan 2 Yl Urea in Vitro and Mechanistic Focus Only

Interaction with Biomolecular Targets: Mechanistic Insights

The biological activity of urea (B33335) derivatives is often dictated by their ability to interact with specific biomolecular targets, such as enzymes and receptors. The mechanistic underpinnings of these interactions are of primary interest in understanding their potential therapeutic or toxic effects.

In Vitro Enzyme Inhibition Studies

Urea-based compounds are recognized as potent inhibitors of various enzymes, a characteristic attributed to the urea moiety's ability to form strong hydrogen bonds with amino acid residues in the active sites of proteins. mdpi.com While specific enzyme inhibition data for 1-(2-nitrophenyl)-3-(propan-2-yl)urea is not extensively documented, studies on other nitroaryl urea derivatives suggest potential inhibitory activities against several classes of enzymes.

For instance, a series of nitroaryl urea derivatives has been investigated for their antiproliferative properties, with one compound identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2), exhibiting an IC50 value of 14.3 µM. nih.gov CDKs are crucial regulators of the cell cycle, and their inhibition is a key mechanism in cancer therapy. The general structure of these inhibitors, sharing the nitroaryl urea scaffold, suggests that this compound might also exhibit activity against such kinases.

Furthermore, other unsymmetrical 1,3-disubstituted ureas have been screened against enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, showing varying degrees of inhibition. researchgate.net Serine hydrolases are another class of enzymes that are potently inhibited by urea derivatives through a covalent carbamoylation mechanism of the catalytic serine nucleophile. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related Urea Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Reference |

|---|---|---|---|

| Nitroaryl Urea Derivative | Cyclin-Dependent Kinase 2 (CDK2) | 14.3 µM | nih.gov |

| Unsymmetrical 1,3-disubstituted ureas | Urease | 0.30–45.3% inhibition | researchgate.net |

| Unsymmetrical 1,3-disubstituted ureas | β-glucuronidase | 4.9–44.9% inhibition | researchgate.net |

| Unsymmetrical 1,3-disubstituted ureas | Phosphodiesterase | 1.2–46.4% inhibition | researchgate.net |

Receptor Binding Profiling (Mechanistic Focus)

The interaction of urea derivatives with cellular receptors is another avenue for their biological activity. The 2-nitrophenyl group in this compound can engage in various non-covalent interactions, influencing receptor binding.

Research on urea derivatives as CCR3 antagonists provides a relevant example. nih.gov The optimization of a lead compound resulted in a potent CCR3 antagonist with an IC50 of 4.9 nM. nih.gov The structure-activity relationship studies in this work highlighted the importance of the urea moiety and the aromatic rings in receptor binding. Although the specific compound is more complex, the underlying principle of the urea scaffold participating in key binding interactions is applicable.

Molecular Recognition and Ligand-Biomacromolecule Interactions

Understanding how this compound is recognized at a molecular level by its biological targets is crucial for elucidating its mechanism of action. Computational and structural biology approaches are invaluable in this regard.

Computational Docking Studies for Binding Mode Prediction

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of small molecules to their protein targets. For urea derivatives, these studies often reveal the critical role of the urea functional group in forming hydrogen bonds with the protein backbone or specific amino acid side chains. mdpi.com

In studies of diaryl ureas, it has been shown that the urea moiety can act as both a hydrogen bond donor and acceptor, forming robust interactions within the binding pocket. mdpi.com The two nitrogen atoms of the urea can donate hydrogen bonds, while the carbonyl oxygen can accept a hydrogen bond. mdpi.com For this compound, docking studies would likely predict that the NH groups of the urea form hydrogen bonds with backbone carbonyls or acidic residues (like glutamate (B1630785) or aspartate) in a target protein, while the urea carbonyl could interact with backbone NH groups or basic residues. The 2-nitrophenyl ring could further stabilize binding through π-π stacking or other hydrophobic interactions. mdpi.com For example, molecular modeling of a nitroaryl urea derivative that inhibits CDK2 was performed to help determine the structure-activity relationship. nih.govresearchgate.net

Structural Biology Approaches to Ligand-Target Complexes

X-ray crystallography and NMR spectroscopy provide high-resolution structural information on how ligands bind to their macromolecular targets. While no specific structural data for a complex containing this compound has been reported, the crystal structure of a related nitroaryl urea derivative has been solved, providing insights into its molecular conformation. nih.gov

Studies on diaryl ureas have identified common hydrogen bonding patterns, such as the formation of a "urea tape" motif where urea molecules interact with each other, or with the target protein, through N-H···O hydrogen bonds. researchgate.net The planarity and conformational flexibility of the urea group and its flanking substituents are key determinants of the binding geometry. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For urea-based compounds, SAR studies have provided valuable mechanistic insights.

In the development of CCR3 antagonists, modifications to the urea scaffold and its substituents led to a significant increase in potency. nih.gov These studies often reveal that both the electronic nature and the steric bulk of the substituents on the phenyl rings are critical for activity. For this compound, the position of the nitro group on the phenyl ring is expected to be a key determinant of its activity. The ortho-nitro group can influence the conformation of the molecule through steric hindrance and can also participate in intramolecular hydrogen bonding, which may affect its interaction with a biological target.

The isopropyl group on the other side of the urea moiety also plays a role. Its size and hydrophobicity will influence how the molecule fits into a binding pocket and can contribute to hydrophobic interactions. SAR studies on related series of compounds often explore variations at this position, for example by substituting the isopropyl group with other alkyl or aryl groups, to probe the steric and electronic requirements of the binding site. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea |

| (S)-N-((1R,3S,5S)-8-((6-fluoronaphthalen-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-yl)-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea |

| 1-(2-nitrophenyl)-3-prop-2-ynylurea |

| 4-nitrophenyl-N-benzylcarbamate |

| 1,2,3-triazole urea |

| 1-(2- (2-tert-butyl-phenoxy) pyridin-3-yl)-3–4-(trifluoromethoxy) phenylurea |

| 1-(4-iodophenyl)-3-(4-nitrophenyl)urea |

| 1-[4-(2-Ethoxyl-2-oxoethoxy)phenyl]-1-(cyclopropylmethyl)-3-(thiazol-2-yl)urea |

| 2-Amino-2-(2-(trifluoromethoxy)phenyl)cyclohexan-1-one |

| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea |

Advanced Analytical Methodologies for the Study of 1 2 Nitrophenyl 3 Propan 2 Yl Urea

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the separation and analysis of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea from complex matrices. The choice between liquid and gas chromatography is primarily determined by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally sensitive compounds like substituted ureas. For this compound, reverse-phase HPLC (RP-HPLC) is the most suitable approach.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation and peak resolution. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which effectively retains the nonpolar regions of the target analyte. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to ensure the efficient elution of compounds with varying polarities. researchgate.net

Detection is most commonly achieved using a UV-Vis detector, as the nitrophenyl group contains a strong chromophore that absorbs significantly in the UV region. For enhanced selectivity and sensitivity, especially in complex sample matrices, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov LC-MS provides molecular weight and structural information, aiding in unequivocal identification. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Phenylurea Derivative Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately nonpolar compounds. |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile | Formic acid improves peak shape and is MS-compatible. sielc.com |

| Elution Mode | Gradient | Ensures elution of a wide range of compounds and sharpens peaks. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. researchgate.net |

| Detector | UV-Vis (e.g., at 254 nm or 270 nm) or MS | The nitroaromatic moiety provides strong UV absorbance. biospectra.us |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is generally reserved for volatile and thermally stable compounds. Urea (B33335) derivatives, including this compound, often exhibit poor thermal stability and may decompose at the high temperatures required for GC analysis. Direct analysis by GC is therefore challenging.

However, the presence of the nitro group makes the compound amenable to highly sensitive detection by an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), which are selective for electronegative and nitrogen-containing compounds, respectively. epa.gov To overcome thermal lability, derivatization is typically required to convert the urea into a more volatile and stable analogue prior to injection. This might involve silylation to block the active hydrogens on the urea nitrogens.

Table 2: Potential GC-NPD/ECD Conditions for Nitroaromatic Analysis

| Parameter | Condition | Rationale |

| Column | Wide-bore capillary (e.g., DB-5 or equivalent) | Provides good resolution for a range of semi-volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |

| Injector Temp. | 250 °C (or lowest possible) | Must be optimized to ensure volatilization without degradation. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on boiling point. |

| Detector | NPD or ECD | Highly sensitive to nitrogen and nitro groups. epa.gov |

| Derivatization | Required (e.g., silylation) | Increases thermal stability and volatility. |

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive and often low-cost alternative for the quantification of electroactive species. The this compound molecule possesses an electrochemically reducible nitro group (-NO₂), making it an excellent candidate for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). magtech.com.cn

These methods involve applying a potential to a working electrode and measuring the resulting current. The nitro group can be irreversibly reduced at the electrode surface, generating a current peak whose height is proportional to the concentration of the analyte. rsc.org Modified electrodes, such as those coated with nanoparticles or conductive polymers, can be used to enhance the sensitivity and selectivity of the measurement by improving the kinetics of the electron transfer reaction. rsc.orgnih.gov While the urea moiety itself can be detected electrochemically, its oxidation typically requires a catalyst and occurs at a higher potential. unifi.it Therefore, methods targeting the nitro group are generally more direct and sensitive for this specific compound.

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry is a straightforward and accessible method for quantification. Due to the nitrophenyl group, this compound exhibits characteristic absorbance in the UV-Vis spectrum, allowing for its direct quantification using Beer-Lambert's law. biospectra.us

For enhanced specificity or for samples where matrix interference is significant, a colorimetric method can be employed. A classic approach for urea determination involves derivatization with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium to form a yellow-colored Schiff base. nih.govmdpi.com The intensity of the resulting color, measured at a specific wavelength (e.g., around 420-440 nm), is directly proportional to the urea concentration. This method is highly specific to the urea functional group.

Table 3: Comparison of Spectrophotometric Quantification Approaches

| Method | Principle | Wavelength (Typical) | Advantages | Disadvantages |

| Direct UV | Absorbance of the nitrophenyl chromophore. | ~270 nm and ~340 nm | Simple, non-destructive, no reagents needed. | Prone to interference from other UV-absorbing compounds. |

| DMAB Colorimetry | Formation of a colored Schiff base with the urea group. nih.gov | ~420-440 nm | Highly specific to ureas, reduces matrix effects. | Destructive, requires reagents and reaction time. |

Advanced Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. epa.gov For this compound in complex matrices like environmental or biological samples, solid-phase extraction (SPE) is a widely used cleanup technique. A reverse-phase sorbent (e.g., C18) can be used to retain the analyte while allowing more polar impurities to pass through. The analyte is then eluted with a small volume of an organic solvent.

Derivatization can be employed not only to improve GC performance but also to enhance detectability in other techniques. For instance, in LC-MS analysis, derivatization can improve ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can react with functional groups to introduce a readily ionizable tag, significantly boosting sensitivity. nih.gov For fluorescence detection, a fluorescent tag can be attached to the molecule, although this would require a reactive site, which may necessitate a more complex reaction scheme for a relatively stable urea compound. tcichemicals.com

Another advanced sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step, often used for pesticide residue analysis in food and which could be adapted for phenylurea compounds. It combines salting-out extraction with dispersive SPE for cleanup.

Future Directions and Emerging Research Avenues for 1 2 Nitrophenyl 3 Propan 2 Yl Urea Derivatives

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the demand for novel molecules with tailored properties. For derivatives of 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, a compound featuring a reactive nitrophenyl group and a versatile urea (B33335) moiety, the future holds significant promise. The exploration of this chemical space is poised to benefit from cutting-edge computational tools, innovative synthetic strategies, and a deeper understanding of its chemical behavior, leading to the development of new functional materials and fostering interdisciplinary collaborations.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Nitrophenyl)-3-(propan-2-yl)urea, and what reaction conditions are optimal?

Answer:

The synthesis typically involves reacting 2-nitrophenyl isocyanate with isopropylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts. For example:

- Procedure : Dissolve 2-nitrophenyl isocyanate in dichloromethane at 0°C, add isopropylamine dropwise, and stir until completion. Precipitated product is filtered and washed .

- Key Parameters : Yields range from 65–85% depending on substituents and purification methods. Reaction times vary from 2–6 hours .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms proton and carbon environments. For example, in , NMR signals at δ 1.58 (s, 6H) and δ 154.53 (C=O) validate the urea backbone and isopropyl group .

- ESI-HRMS : Verifies molecular weight (e.g., [M+H]+ calculated: 329.1421, observed: 329.1418) .

- X-ray Crystallography : Resolves solid-state conformation. Programs like SHELXL refine structures, as demonstrated in for related thiourea derivatives .

Advanced: How can researchers resolve discrepancies in NMR or crystallographic data during structural elucidation?

Answer:

- NMR Discrepancies : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Adjust solvent polarity or temperature to enhance signal separation .

- Crystallographic Challenges : Employ SHELX for high-resolution refinement. For twinned crystals, use SHELXL’s TWIN command to model disorder . Cross-validate with spectroscopic data to confirm assignments .

Advanced: What strategies optimize inhibitory activity against target enzymes like Cryptosporidium parvum IMPDH?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring. shows that electron-withdrawing groups (e.g., -Cl, -NO₂) enhance potency by 3–5-fold compared to unsubstituted analogs .

- Methodology :

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry place (-20°C for long-term stability). Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315, H319) .

Advanced: How can researchers design experiments to analyze contradictory biological activity data?

Answer:

- Dose-Response Curves : Repeat assays in triplicate across multiple concentrations to rule out experimental error.

- Control Compounds : Include positive (e.g., mycophenolic acid for IMPDH inhibition) and negative controls.

- Off-Target Screening : Use kinase profiling panels to assess selectivity .

Basic: What solvents and purification methods are optimal for isolating this compound?

Answer:

- Solvents : Dichloromethane (reaction medium) and hexane/ethyl acetate (column chromatography).

- Purification : Recrystallization from ethanol or flash chromatography (silica gel, 60–120 mesh) achieves >95% purity. reports yields up to 85% after recrystallization .

Advanced: How do steric and electronic effects of the 2-nitrophenyl group influence reactivity?

Answer:

- Steric Effects : The nitro group at the ortho position increases steric hindrance, reducing nucleophilic attack on the urea carbonyl.

- Electronic Effects : The -NO₂ group withdraws electron density, stabilizing the urea moiety against hydrolysis.

- Experimental Validation : Compare hydrolysis rates (via HPLC) of ortho-nitro vs. para-nitro analogs in buffered solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations